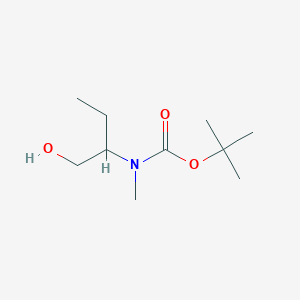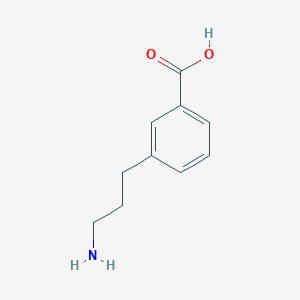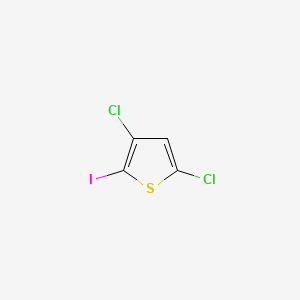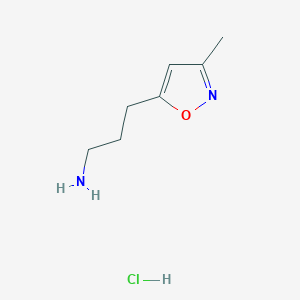
tert-Butyl (1-hydroxybutan-2-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a tert-butyl group, a hydroxybutan-2-yl group, and a methylcarbamate moiety, making it a versatile molecule with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxybutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted carbamates. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted carbamates
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The hydroxybutan-2-yl group can form hydrogen bonds with active site residues, while the carbamate moiety can interact with catalytic residues, leading to modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(1-hydroxybutan-2-yl)carbamate
- Tert-butyl N-(1-hydroxybutan-2-yl)-N-ethylcarbamate
- Tert-butyl N-(1-hydroxybutan-2-yl)-N-propylcarbamate
Uniqueness
Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate is unique due to the presence of the methyl group on the carbamate nitrogen, which can influence its reactivity and interaction with molecular targets. This structural feature can lead to differences in its chemical behavior and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H21NO3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7-12)11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3 |
Clave InChI |
FJYHDLDGOYIHGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B13549443.png)

![tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13549453.png)


![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)

![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)

![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)


